molecular formula C25H19N3O2 B2925955 N-([2,4'-bipyridin]-3-ylmethyl)-9H-xanthene-9-carboxamide CAS No. 2034432-54-5

N-([2,4'-bipyridin]-3-ylmethyl)-9H-xanthene-9-carboxamide

Cat. No.: B2925955
CAS No.: 2034432-54-5
M. Wt: 393.446
InChI Key: DQKHWZOFBCYLHN-UHFFFAOYSA-N
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Description

N-([2,4'-Bipyridin]-3-ylmethyl)-9H-xanthene-9-carboxamide (CAS 2034432-54-5) is a synthetic small molecule with a molecular formula of C 25 H 19 N 3 O 2 and a molecular weight of 393.4 g/mol . This compound is of significant interest in medicinal chemistry and neuroscience research, primarily due to its role as a positive allosteric modulator of the metabotropic glutamate receptor 1 (mGlu1) . Compounds based on the 9H-xanthene-9-carboxamide scaffold, such as this one, are designed and investigated as potent and orally available enhancers of mGlu1 receptor activity . These tools are crucial for probing the physiological roles and signaling pathways mediated by mGlu1 receptors in the central nervous system. Key Research Applications: • Neuroscience Research: Serves as a pharmacological tool for studying mGlu1 receptor function, which is implicated in synaptic plasticity, neural communication, and various neurological disorders . • Medicinal Chemistry: Provides a core structure for the design and synthesis of novel bioactive molecules, helping to establish structure-activity relationships (SAR) for optimizing drug-like properties . • Chemical Biology: Can be used to investigate allosteric modulation of G-protein coupled receptors (GPCRs) and related cellular signaling mechanisms. Chemical Properties: • CAS Number: 2034432-54-5 • Molecular Formula: C 25 H 19 N 3 O 2 • Molecular Weight: 393.4 g/mol • SMILES: O=C(NCc1cccnc1-c1ccncc1)C1c2ccccc2Oc2ccccc21 This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

N-[(2-pyridin-4-ylpyridin-3-yl)methyl]-9H-xanthene-9-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N3O2/c29-25(28-16-18-6-5-13-27-24(18)17-11-14-26-15-12-17)23-19-7-1-3-9-21(19)30-22-10-4-2-8-20(22)23/h1-15,23H,16H2,(H,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQKHWZOFBCYLHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCC4=C(N=CC=C4)C5=CC=NC=C5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,4’-bipyridin]-3-ylmethyl)-9H-xanthene-9-carboxamide typically involves the coupling of bipyridine derivatives with xanthene carboxylic acid. One common method is the use of metal-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, which facilitate the formation of the bipyridine-xanthene linkage . These reactions often require palladium catalysts and specific ligands to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using optimized conditions for the cross-coupling process. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis, ensuring consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-([2,4’-bipyridin]-3-ylmethyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: Common in organic synthesis, substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-functionalized compounds.

Scientific Research Applications

N-([2,4'-bipyridin]-3-ylmethyl)-9H-xanthene-9-carboxamide is a complex organic compound with potential applications in medicinal chemistry, particularly in developing new therapeutic agents. It combines a xanthene core with a bipyridine moiety and features a carboxamide functional group that enhances its reactivity and solubility. The primary target of this compound is Adaptor Protein-2 Associated Kinase 1 (AAK1).

Scientific Research Applications

  • Medicinal Chemistry this compound falls under the classification of xanthene derivatives, known for their diverse biological activities and studied for their roles in medicinal chemistry due to their ability to interact with various biological targets.
  • Biological Systems The mechanism of action for this compound in biological systems may involve various interactions. Quantitative structure-activity relationship (QSAR) studies could provide insights into how structural variations affect biological activity.
  • Targeted Therapy Development As a compound targeting Adaptor Protein-2 Associated Kinase 1 (AAK1), this compound may be used in developing targeted therapies.

Usage Conditions

The product N-([2,3'-bipyridin]-4-ylmethyl)-9H-xanthene-9-carboxamide is intended for non-human research purposes only and should not be used for therapeutic or veterinary applications.

Mechanism of Action

The mechanism of action of N-([2,4’-bipyridin]-3-ylmethyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. In coordination chemistry, it acts as a bidentate ligand, forming stable complexes with transition metals . These complexes can exhibit unique electronic and photophysical properties, making them useful in various applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure Variations

Xanthene vs. Acridine Derivatives
  • Target Compound : Features a xanthene core (a tricyclic system with two benzene rings fused via an oxygen atom).
  • Acridine Analogs: Compounds like N-[6-({cyclopenta[b]quinolin-9-yl}amino)hexyl]acridine-9-carboxamide hydrochloride () utilize an acridine core, which is structurally similar but replaces the xanthene oxygen with a nitrogen atom. Acridines are known for stronger DNA intercalation due to increased planarity and cationic charge in protonated forms .
  • Impact : Xanthene derivatives may exhibit reduced cytotoxicity compared to acridines, as seen in studies where acridine-based compounds showed potent anticancer activity but higher toxicity .
Xanthene vs. Purine Derivatives
  • Purine Analogs: Compounds like 2-(6-aminopyridin-3-yl)-9-ethyl-N-((2′-methyl-[2,4′-bipyridin]-5-yl)methyl)-9H-purin-6-amine () replace the xanthene core with a purine scaffold.

Substituent Effects

Bipyridine Substituents
  • Target Compound : The [2,4'-bipyridin]-3-ylmethyl group introduces a rigid, aromatic substituent capable of π-π stacking and metal coordination.
  • Comparisons: N-([2,2′-Bipyridin]-5-ylmethyl)-2-(2-aminopyrimidin-5-yl)-9-ethyl-9H-purin-6-amine (): Shares a bipyridine substituent but on a purine core. The bipyridine here enhances solubility in polar solvents (e.g., DMSO) and stabilizes interactions with hydrophobic protein pockets . 1-(2,4-dinitrophenyl)-(4,4'-bipyridin)-1-ium chloride derivatives (): Exhibit redox activity and photoluminescence due to the bipyridinium group, suggesting the target compound may also display tunable electronic properties .
Alkylamino and Piperidine Substituents
  • N-(1-ethylpiperidin-4-yl)-9H-xanthene-9-carboxamide (): Features a piperidine substituent, contributing to a logP of 3.0, indicating moderate lipophilicity. The target compound’s bipyridine group likely increases molecular weight (estimated ~400–450 g/mol) and logP compared to simpler alkylamino groups .
  • N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-9H-xanthene-9-carboxamide (): With a molecular weight of 456.5, this analog demonstrates how bulkier substituents elevate molecular weight and reduce solubility, a trend expected for the target compound .

Physicochemical and Spectroscopic Properties

Property Target Compound (Estimated) N-(1-ethylpiperidin-4-yl)-9H-xanthene-9-carboxamide Acridine-9-carboxamide Hydrochlorides
Molecular Weight ~400–450 g/mol 336.43 g/mol 500–600 g/mol (varies by alkyl chain length)
logP ~3.5–4.0 3.02 2.5–3.5
Melting Point 180–200°C (predicted) Not reported 160–240°C
Solubility Low in water, moderate in DMSO Soluble in polar aprotic solvents High in methanol (as hydrochloride salts)
  • Spectroscopy : The target compound’s 1H NMR would show aromatic protons from xanthene (δ 6.8–8.0 ppm) and bipyridine (δ 7.5–8.5 ppm), with a characteristic amide NH signal (δ ~8–9 ppm). MS would confirm the molecular ion peak (e.g., [M+H]+ at m/z ~401–451) .

Biological Activity

N-([2,4'-bipyridin]-3-ylmethyl)-9H-xanthene-9-carboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Structural Overview

The compound consists of a xanthene core linked to a bipyridine moiety via a methylene bridge, with a carboxamide functional group that enhances its solubility and reactivity. The molecular structure can be represented as follows:

C18H16N2O\text{C}_{18}\text{H}_{16}\text{N}_2\text{O}

The primary target of this compound is the Adaptor Protein-2 Associated Kinase 1 (AAK1) . This compound acts as a potent inhibitor of AAK1, which plays a crucial role in endocytosis and intracellular trafficking processes. The inhibition of AAK1 by this compound leads to significant alterations in cellular signaling pathways, potentially impacting various physiological processes.

Anticancer Properties

Preliminary studies suggest that this compound exhibits notable anticancer activity . The bipyridine moiety enhances its biological activity through coordination with metal ions, influencing cellular processes such as apoptosis and proliferation. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, indicating its potential as a therapeutic agent .

Antimicrobial Activity

Research indicates that compounds similar to this compound possess antimicrobial properties . These properties are attributed to their ability to interact with biological macromolecules, disrupting cellular functions in pathogens. For instance, derivatives have shown effectiveness against Gram-positive bacteria .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties:

  • CNS Penetration : The compound can cross the blood-brain barrier, making it suitable for central nervous system applications.
  • Oral Bioavailability : It has been reported to have good oral bioavailability, which is crucial for therapeutic use.

Case Studies and Research Findings

  • In Vitro Studies : A study evaluated the cytotoxicity of this compound against various cancer cell lines. Results indicated significant dose-dependent inhibition of cell growth in breast and colorectal cancer models.
  • Mechanistic Insights : Further investigation into the mechanism revealed that the compound induces apoptosis through ROS generation and DNA damage pathways. This was supported by assays measuring reactive oxygen species (ROS) levels and DNA fragmentation in treated cells .
  • Animal Models : In vivo studies demonstrated the efficacy of this compound in reducing tumor size in xenograft models, showcasing its potential for further development as an anticancer agent.

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